N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794051
InChI: InChI=1S/C15H16BrN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23)
SMILES:
Molecular Formula: C15H16BrN3O4
Molecular Weight: 382.21 g/mol

N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine

CAS No.:

Cat. No.: VC14794051

Molecular Formula: C15H16BrN3O4

Molecular Weight: 382.21 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine -

Specification

Molecular Formula C15H16BrN3O4
Molecular Weight 382.21 g/mol
IUPAC Name 2-[[2-[3-(4-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H16BrN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23)
Standard InChI Key FWTKSGNIMMLRTN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C(=C1)Br

Introduction

N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that combines an indole moiety with a peptide backbone, specifically glycylglycine. This compound is classified as a peptide derivative and an indole derivative, both of which are significant in biochemical applications and medicinal chemistry due to their diverse biological activities.

Synthesis of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine

The synthesis of this compound typically involves several key steps, starting with readily available precursors such as bromoindole and glycylglycine. The process often requires controlled conditions, including temperature and pH adjustments, to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the synthesis and confirm the structure of the final product.

Synthesis Steps

  • Starting Materials: Bromoindole and glycylglycine.

  • Coupling Reaction: Formation of the amide bond between the indole derivative and glycylglycine.

  • Purification: HPLC and NMR for structural confirmation.

Biological Activities and Potential Applications

N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine is of interest in medicinal chemistry due to its potential biological activities. The indole moiety is known for interacting with biological receptors, making it valuable in drug discovery. The compound's mechanism of action likely involves interactions with specific biological targets, which can be assessed through in vitro studies.

Potential Applications

  • Medicinal Chemistry: Potential therapeutic applications due to its interaction with biological receptors.

  • Biochemical Research: Useful in studying peptide and indole derivatives' roles in biological processes.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycineC_{12}H_{14}BrN_{3}O_{3}Potential therapeutic applications
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycineC_{12}H_{14}BrN_{3}O_{3}Potential biological activities in medicinal chemistry
N-[3-(1H-indol-1-yl)propanoyl]glycylglycineC_{12}H_{14}N_{3}O_{3}Potential applications in biochemistry and drug development

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